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Methyl cyano(dinitro)acetate

Cat. No.: B14477909
CAS No.: 66901-55-1
M. Wt: 189.08 g/mol
InChI Key: GUCXWEKUDNMVRN-UHFFFAOYSA-N
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Description

Contextualization within Active Methylene (B1212753) Compounds and Highly Functionalized Nitromethanes

Methyl cyano(dinitro)acetate is best understood by first examining the classes of compounds to which it belongs. It is a prime example of an active methylene compound . These compounds are characterized by a methylene group (-CH2-) that is flanked by two electron-withdrawing groups. ucalgary.cashivajicollege.ac.in This structural arrangement significantly increases the acidity of the methylene protons, facilitating the formation of a stable carbanion (enolate) that can serve as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. ucalgary.ca Common examples of active methylene compounds include diethyl malonate and ethyl acetoacetate. slideshare.netslideshare.net The reactivity of these compounds is central to many classical and modern synthetic transformations. tandfonline.com

Simultaneously, this compound can be viewed as a highly functionalized nitromethane (B149229) . Nitromethane and its derivatives are versatile building blocks in organic synthesis. thieme-connect.com The nitro group is strongly electron-withdrawing, a property that can be leveraged in various synthetic strategies. acs.org Highly functionalized nitromethanes, those bearing additional reactive groups, are of particular interest as they allow for the construction of complex molecular architectures. acs.orgnih.gov

The dual classification of this compound as both an active methylene compound and a highly functionalized nitromethane highlights its potential for rich and diverse reactivity, making it a subject of interest for synthetic chemists.

Significance of Cyano and Dinitro Functionalities in Synthetic Methodologies

The synthetic utility of this compound is derived directly from its constituent functional groups: the cyano (-C≡N) group and the two nitro (-NO2) groups.

The cyano group is a versatile functional group in organic synthesis. ebsco.com It is a strong electron-withdrawing group and can participate in a wide array of chemical transformations. acs.org For instance, the carbon-nitrogen triple bond of a nitrile can undergo nucleophilic addition, and the entire group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to other important classes of compounds. ebsco.com

The dinitro functionality imparts several key characteristics to the molecule. The two nitro groups are powerful electron-withdrawing groups, further enhancing the acidity of the α-carbon. sci-hub.se This makes the formation of the corresponding carbanion even more favorable than in typical active methylene compounds. Furthermore, the nitro group itself can act as a good leaving group in certain reactions and can be transformed into other functional groups, adding to the synthetic versatility of the molecule. acs.org The presence of multiple nitro groups on a single carbon, as in dinitromethane (B14754101) derivatives, is a feature often found in energetic materials, though this article will focus solely on its synthetic chemical applications.

The combination of a cyano group and two nitro groups on the same carbon atom in this compound results in a molecule with a highly activated carbon center, making it a potentially powerful reagent for the construction of complex and highly functionalized organic molecules.

Research Landscape and Knowledge Gaps Pertaining to this compound

The research landscape for this compound itself is somewhat limited, with much of the related research focusing on analogous compounds or broader classes of molecules. For example, extensive research exists on the synthesis and reactions of other active methylene compounds like methyl cyanoacetate (B8463686) and its derivatives. chemicalbook.comnih.govnih.gov Similarly, the chemistry of dinitro compounds and other polynitroaliphatics has been a subject of study, often in the context of energetic materials or as precursors to other functionalized molecules. sci-hub.se

There is also a body of research on compounds that share some of the structural features of this compound, such as those containing both cyano and nitro groups. acs.orgresearchgate.netamanote.com For instance, the synthesis and reactivity of compounds like ethyl cyano(2-nitrophenyl)acetate have been explored. sigmaaldrich.com Research into the synthesis of complex molecules often utilizes building blocks with multiple activating groups. rsc.orgresearchgate.net

A significant knowledge gap appears to be the specific, detailed exploration of the synthetic utility of this compound. While its potential can be inferred from the known chemistry of its constituent functional groups and related compounds, dedicated studies on its reactivity profile, scope, and limitations in various synthetic transformations are not widely reported in publicly available literature. Further research is needed to fully elucidate its potential as a reagent in modern organic synthesis.

Below is a table summarizing some key properties and identifiers for this compound.

PropertyValueReference
CAS Number 66901-55-1 epa.govepa.gov
Molecular Formula C4H3N3O6
Synonyms methyl 2-cyano-2,2-dinitroacetate lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N3O6 B14477909 Methyl cyano(dinitro)acetate CAS No. 66901-55-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66901-55-1

Molecular Formula

C4H3N3O6

Molecular Weight

189.08 g/mol

IUPAC Name

methyl 2-cyano-2,2-dinitroacetate

InChI

InChI=1S/C4H3N3O6/c1-13-3(8)4(2-5,6(9)10)7(11)12/h1H3

InChI Key

GUCXWEKUDNMVRN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C#N)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Ii. Synthetic Methodologies for Methyl Cyano Dinitro Acetate and Analogous Systems

Direct Synthesis Approaches to Methyl cyano(dinitro)acetate

Direct synthetic routes to this compound primarily involve the introduction of two nitro groups onto the active methylene (B1212753) carbon of a methyl cyanoacetate (B8463686) precursor. These methods often rely on powerful nitrating agents and carefully controlled reaction conditions.

Esterification and Nitration Strategies

The initial step is the esterification of cyanoacetic acid with methanol, typically catalyzed by an acid such as sulfuric acid, to produce methyl cyanoacetate. This is a standard and well-established reaction in organic synthesis.

The subsequent and more critical step is the geminal dinitration of the active methylene group in methyl cyanoacetate. This transformation requires potent nitrating agents, with a mixture of concentrated nitric acid and sulfuric acid (mixed acid) being the most common choice for such reactions. diva-portal.org The strong electron-withdrawing nature of the cyano and ester groups makes the methylene protons acidic, facilitating their replacement by nitro groups. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) in the mixed acid, which then acts as the electrophile.

The general mechanism for the nitration of an active methylene compound is as follows:

Deprotonation of the active methylene group to form a carbanion.

Nucleophilic attack of the carbanion on the nitronium ion to form a mononitro intermediate.

A second deprotonation and subsequent reaction with another nitronium ion to yield the gem-dinitro compound.

It is crucial to control the reaction temperature and the ratio of nitrating agents to prevent side reactions and ensure the formation of the desired dinitrated product.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. While MCRs are widely used for the synthesis of diverse molecular scaffolds, direct multicomponent pathways for the synthesis of this compound are not extensively reported in the scientific literature. MCRs involving nitroalkanes and cyanoacetates typically lead to the formation of more complex heterocyclic or carbocyclic systems rather than the direct dinitration of the cyanoacetate. nih.gov

Precursor Chemistry and Synthetic Equivalents

The chemistry of methyl cyanoacetate and its derivatives as precursors is a rich and well-explored area, providing access to a wide variety of complex molecules, including heterocyclic systems that are analogous in their high degree of functionalization.

Derivatives of Methyl Cyanoacetate as Synthetic Precursors

Methyl cyanoacetate is a versatile C-H acidic compound that serves as a key building block in numerous organic transformations due to its reactive methylene group flanked by a cyano and an ester group. sci-hub.seslideshare.netrsc.org

The Knoevenagel condensation is a cornerstone reaction in the application of methyl cyanoacetate and its derivatives. researchgate.netdcu.iesigmaaldrich.com This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base such as an amine or ammonium (B1175870) acetate (B1210297), to form a new carbon-carbon double bond. researchgate.net

The reaction of methyl cyanoacetate with various aldehydes and ketones leads to the formation of α,β-unsaturated cyanoacrylates. These products are valuable intermediates for the synthesis of a wide range of compounds. For instance, the condensation of methyl cyanoacetate with aromatic aldehydes yields the corresponding methyl (E)-α-cyanocinnamates. sigmaaldrich.com

The following table summarizes selected examples of Knoevenagel condensation reactions involving methyl cyanoacetate derivatives.

Aldehyde/KetoneCatalystProductYield (%)Reference
BenzaldehydeAmmonium AcetateMethyl 2-cyano-3-phenylacrylate- researchgate.net
CinnamaldehydeAmmonium AcetateMethyl 2-cyano-5-phenylpenta-2,4-dienoate- researchgate.net
Various Aromatic AldehydesTriphenylphosphine(E)-α-cyanocinnamic estersExcellent organic-chemistry.org
SalicylaldehydesPiperidineCoumarin derivatives- researchgate.net

Table 1: Examples of Knoevenagel Condensation Reactions with Methyl Cyanoacetate Derivatives.

Methyl cyanoacetate and its derivatives are extensively used in the synthesis of heterocyclic compounds through cyclization reactions. A common approach involves the reaction of a methyl cyanoacetate derivative with a ketone in the presence of ammonium acetate. These reactions often proceed through an initial Knoevenagel condensation followed by an intramolecular cyclization and subsequent aromatization or rearrangement to yield highly substituted pyridines, pyrimidines, and other heterocyclic systems.

For example, the reaction of ethyl cyanoacetate with ketones and ammonium acetate can lead to the formation of pyridone derivatives. acs.org The reaction of ethyl cyanoacetate with methoxyacetylacetone and ammonia (B1221849) yields 5-cyano-6-hydroxy-4-methoxymethyl-2-methylpyridine. diva-portal.orgtandfonline.com

The following table provides examples of heterocyclic compounds synthesized from methyl cyanoacetate derivatives.

ReactantsProduct TypeReference
Ethyl cyanoacetate, Ketones, Ammonium acetatePyridone derivatives acs.org
Ethyl cyanoacetate, Methoxyacetylacetone, AmmoniaSubstituted Pyridine (B92270) diva-portal.orgtandfonline.com
Substituted 2-formyl-N-propargylpyrroles, Methyl cyanoacetateIndolizines
Substituted 2-formyl-N-propargylpyrroles, Ammonium acetatePyrrolo[1,2-a]pyrazines

Table 2: Heterocyclic Systems Derived from Methyl Cyanoacetate Precursors.

Nitroacetonitrile (B168470) (NAN) and Cyano-aci-nitroacetate as Key Synthetic Equivalents

In the field of organic synthesis, particularly for the construction of polyfunctionalized molecules, Nitroacetonitrile (NAN, O₂NCH₂CN) is recognized as a valuable building block. It serves as a cyano(nitro)methylating agent, a reagent capable of introducing a cyano(nitro)methyl group into a molecular framework. This reactivity stems from the highly acidic nature of the methylene protons, which are positioned between two potent electron-withdrawing groups: the nitro (-NO₂) and cyano (-CN) functionalities. The cyano group itself offers versatile reactivity, similar to a carbonyl group, but with the unique ability to react via an imino intermediate, further broadening its synthetic potential.

Despite its utility, the practical application of nitroacetonitrile is severely hampered by its significant drawback of being explosive, which poses considerable handling risks. This instability has driven the search for safer, more manageable alternatives. Cyano-aci-nitroacetates have emerged as prominent and effective synthetic equivalents. These compounds can be generated from precursors like 4-nitro-5(2H)-isoxazolone pyridinium (B92312) salt through a ring-opening reaction. This process yields a dianionic cyano-aci-nitroacetate which functions as a safe and practical agent for cyano(nitro)methylation, effectively replacing the hazardous NAN in synthetic protocols.

Advantages of Salt Forms (e.g., Dipyrrolidinium cyano-aci-nitroacetate) in Facilitating Synthesis

To mitigate the hazards associated with pure nitroacetonitrile, its salt forms have been developed. Simple alkali metal salts of NAN, such as the potassium salt, offer a significant advantage in terms of thermal stability, making them much safer to handle than the neutral compound. However, these alkali metal salts introduce a different challenge: low solubility in common organic solvents. This poor solubility restricts their utility and can narrow the scope of possible reactions.

The development of dianionic cyano-aci-nitroacetate salts with organic counter-cations has successfully addressed these limitations. A prime example is dipyrrolidinium cyano-aci-nitroacetate. This salt form ingeniously combines both thermal stability and high solubility in a range of common organic solvents, from non-polar to polar. This enhanced solubility allows for its use as a versatile and easy-to-handle synthetic equivalent of nitroacetonitrile, facilitating the construction of complex polyfunctionalized frameworks under a variety of reaction conditions.

Iii. Reaction Mechanisms and Chemical Transformations of Methyl Cyano Dinitro Acetate

Acid-Base Chemistry and Carbanion Formation

The chemical behavior of methyl cyano(dinitro)acetate is significantly influenced by the acidic nature of the proton on the carbon atom situated between the two nitro groups and the cyano group. This acidity is a cornerstone of its reactivity, leading to the formation of a stabilized carbanion that participates in various chemical transformations.

The methylene (B1212753) group (-CH2-) in compounds flanked by strong electron-withdrawing groups is often referred to as an "active methylene group" due to the heightened acidity of its protons. shivajicollege.ac.inpsgcas.ac.in In the case of this compound, the carbon atom is bonded to two nitro (-NO2) groups and a cyano (-CN) group, all of which are potent electron-withdrawing groups through both inductive and resonance effects. acs.org

The inductive effect of these electronegative groups polarizes the C-H bond, weakening it and facilitating the removal of a proton (H+). shivajicollege.ac.in This effect is compounded by the ability of the nitro and cyano groups to delocalize the resulting negative charge on the carbon atom through resonance, which is a major factor in stabilizing the conjugate base. psgcas.ac.inyoutube.com The presence of multiple electron-withdrawing groups significantly increases the acidity compared to compounds with only one such group. For instance, the pKa of nitromethane (B149229) is approximately 10, while the pKa of a diketone, which also has an active methylene group, is around 9. psgcas.ac.in This indicates a substantial increase in acidity compared to a simple alkane, which has a pKa of about 50. psgcas.ac.in The collective electron-withdrawing power of the two nitro groups and the cyano group in this compound leads to a highly acidic C-H bond, readily allowing for deprotonation to form a carbanion. wikipedia.org

The stability of the carbanion formed upon deprotonation of this compound is crucial to its formation and subsequent reactivity. wikipedia.org This stability arises from the delocalization of the negative charge over the electron-withdrawing groups through resonance. psgcas.ac.inyoutube.com The negative charge on the central carbon atom can be distributed onto the oxygen atoms of the two nitro groups and the nitrogen atom of the cyano group.

Nucleophilic Reactivity and Ambident Character

The resonance-stabilized carbanion derived from this compound is a potent nucleophile. researchgate.net A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. The high electron density on the carbanion makes it reactive towards a variety of electrophilic centers. wikipedia.org

Furthermore, the anion exhibits ambident character, meaning it has multiple nucleophilic sites. acs.org Due to resonance, the negative charge is delocalized onto the central carbon atom as well as the oxygen atoms of the nitro groups and the nitrogen atom of the cyano group. researchgate.net This allows the anion to react with electrophiles at different positions, leading to the formation of different products. The actual site of attack often depends on the nature of the electrophile and the reaction conditions, a concept explained by Hard and Soft Acid and Base (HSAB) theory. Generally, reactions with "hard" electrophiles tend to occur at the most electronegative atom (oxygen), while reactions with "soft" electrophiles favor the "softer" carbon atom. siue.edu

Electrophilic Reactivity

While the primary reactivity of this compound stems from the nucleophilicity of its corresponding carbanion, the parent molecule itself can exhibit electrophilic character. The carbon atoms of the cyano and carbonyl groups are electron-deficient due to the polarization of the C≡N and C=O bonds, respectively. This makes them susceptible to attack by strong nucleophiles.

For instance, the carbon atom of the cyano group can be attacked by a nucleophile, leading to addition reactions. Similarly, the carbonyl carbon of the ester group can undergo nucleophilic acyl substitution. The presence of the strongly electron-withdrawing dinitro- and cyano-substituted carbon atom enhances the electrophilicity of these functional groups.

Addition Reactions

The carbanion generated from this compound can participate in Michael addition reactions. The Michael addition is the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). acs.org The cyano(dinitro)methyl anion, being a soft and resonance-stabilized nucleophile, is an excellent Michael donor. acs.org

In such a reaction, the nucleophilic carbanion attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond. This initial adduct then tautomerizes to the more stable final product. The dianion of nitroacetonitrile (B168470) has been shown to undergo conjugate addition to various α,β-unsaturated ketones and esters. acs.org This highlights the propensity of cyano(nitro)methyl anions to act as Michael donors. The reaction is a powerful tool in organic synthesis for the formation of complex molecules.

Cycloaddition Reactions (e.g., [3+2], [4+2]) in Related Systems

While specific cycloaddition reactions involving this compound are not extensively documented, the reactivity of related dinitromethyl and cyanoacetate (B8463686) compounds provides significant insight into potential transformations. Cycloaddition reactions are powerful synthetic tools for constructing cyclic molecules. fiveable.me They are classified based on the number of π-electrons from each component that participates in the reaction.

[3+2] Cycloadditions: These reactions typically involve a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile) to form a five-membered ring. libretexts.org In systems related to our subject compound, 1,3-dipolar cycloadditions are common. For instance, the reaction of (1E,3E)-1,4-dinitro-1,3-butadiene with N-methyl azomethine ylide proceeds as a [3+2] cycloaddition to form a pyrrolidine (B122466) derivative. mdpi.com This suggests that the dinitromethyl group, while electron-withdrawing, does not preclude the participation of adjacent π-systems in such reactions. Similarly, ethyl cyanoacetate has been used in the synthesis of 1H-tetrazole-5-acetic acid through a 1,3-dipolar cycloaddition with hydrazoic acid (HN₃), which is a precursor to 5-(trinitromethyl)-2H-tetrazole. nih.govacs.org

[4+2] Cycloadditions (Diels-Alder Reactions): These reactions involve a conjugated diene (a four-π-electron system) and a dienophile (a two-π-electron system) to form a six-membered ring. fiveable.me Conjugated nitrodienes are known to participate in [4+2] cycloaddition reactions, highlighting the utility of nitro-containing compounds in forming complex cyclic structures. mdpi.com In related systems, domino Knoevenagel-IMHDA (intramolecular hetero-Diels-Alder) reactions of styrene (B11656) substrates with N-substituted 2-cyanoacetamides lead to the formation of tetrahydropyrano[3,4-c]quinolone derivatives. rsc.org

The table below summarizes cycloaddition reactions in systems containing functionalities similar to this compound.

Reaction TypeReactantsProduct TypeReference
[3+2] Cycloaddition(1E,3E)-1,4-dinitro-1,3-butadiene + N-methyl azomethine ylidePyrrolidine derivative mdpi.com
1,3-Dipolar CycloadditionEthyl cyanoacetate + Hydrazoic acidTetrazole derivative nih.govacs.org
[4+2] Cycloaddition (IMHDA)Styrene substrate + N-substituted 2-cyanoacetamideTetrahydropyrano[3,4-c]quinolone rsc.org

Elimination Reactions and Their Kinetic Profiles

Elimination reactions involving the dinitromethyl group are a key aspect of its chemistry, often leading to the formation of double bonds. mdpi.com The kinetics of these reactions can proceed through various mechanisms, including E1, E2, and E1cB, depending on the substrate, base, and reaction conditions. wolfram.comrsc.org

For compounds containing a dinitromethyl group, elimination of a nitro group (as nitrous acid, HNO₂) is a characteristic reaction. The reaction of hydrazine (B178648) and hydroxylamine (B1172632) with 5-(trinitromethyl)-2H-tetrazole results in the formation of the corresponding 5-(dinitromethyl)tetrazolate salts through the elimination of a nitro group. nih.govacs.org

The kinetic profile of elimination reactions is influenced by the stability of the intermediates and transition states. The E1cB (Elimination, Unimolecular, conjugate Base) mechanism, which proceeds through a carbanion intermediate, is often favored when the α-protons are highly acidic, a condition met in dinitromethyl compounds due to the strong electron-withdrawing nature of the two nitro groups. wolfram.com The rate of product formation in E1cB reactions is determined by the activation energy of the slowest step. wolfram.com

In the gas-phase pyrolysis of esters like ethyl acetate (B1210297), elimination occurs via a six-membered cyclic transition state, a process known as an Ei (Elimination, Intramolecular) reaction. wikipedia.orgacademicjournals.org This is a concerted, pericyclic reaction that proceeds through a syn elimination pathway. wikipedia.org While direct kinetic studies on this compound are scarce, the principles from related ester pyrolyses and dinitromethyl eliminations provide a framework for understanding its potential thermal decomposition pathways.

Intramolecular Cyclization and Ring Closure Processes

The presence of multiple reactive functional groups—ester, cyano, and dinitromethyl—in this compound provides opportunities for intramolecular cyclization reactions. These processes are crucial for the synthesis of heterocyclic compounds.

A notable example in a related system is the intramolecular cyclization of Michael adducts derived from cyano-aci-nitroacetate. kochi-tech.ac.jp For instance, a double Michael adduct can undergo an intramolecular double cyclization upon heating with ammonium (B1175870) acetate to yield a wolfram.comCurrent time information in Bangalore, IN.-naphthyridine derivative. kochi-tech.ac.jp Similarly, single Michael adducts can be converted to polyfunctionalized pyridines through a pseudo-intramolecular process. kochi-tech.ac.jpacs.org

The table below presents examples of intramolecular cyclization in related compounds.

Starting Material TypeReagent/ConditionProduct TypeReference
Double Michael adduct of cyano-aci-nitroacetateAmmonium acetate, heat wolfram.comCurrent time information in Bangalore, IN.-Naphthyridine kochi-tech.ac.jp
Single Michael adduct of cyano-aci-nitroacetateHeatPolyfunctionalized pyridine (B92270) kochi-tech.ac.jp
Dilithiated nitrilesOxalic acid bis(imidoyl) chlorides(3-imino-2,3-dihydro-1H-indol-2-ylidene)acetonitriles acs.org

Transformations Involving Nitro Group Modifications

The nitro groups in dinitromethyl compounds are highly reactive and can undergo various transformations. The most common transformation is reduction, which can yield nitroso, oxime, or amino groups depending on the reducing agent and reaction conditions. mdpi.com

Another significant reaction is the conversion of a trinitromethyl group to a dinitromethyl group. This is observed in the reaction of 5-(trinitromethyl)-2H-tetrazole with nucleophiles like hydrazine and hydroxylamine, which proceeds with the loss of one nitro group to form the corresponding 5-(dinitromethyl)tetrazolate salts. nih.govacs.org This transformation highlights the lability of one of the nitro groups in a gem-trinitro system, which can act as a good leaving group.

The dinitromethyl anion (nitronate) is a stable nucleophile that can participate in various reactions. mdpi.com Acidification of dinitromethyltetrazolates can lead to the formation of the corresponding dinitromethylene tautomer, such as 5-(dinitromethylene)-4,5-dihydro-1H-tetrazole. nih.govacs.org

Derivatization at the Ester and Cyano Groups

The ester and cyano groups of this compound offer sites for further chemical modification.

Ester Group Derivatization: The methyl ester can undergo transesterification by reacting with another alcohol in the presence of an acid or base catalyst to form a different ester. gcms.cz Hydrolysis of the ester group under acidic or basic conditions would yield the corresponding carboxylic acid.

Cyano Group Derivatization: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. Reduction of the cyano group can lead to an aminomethyl group. The cyano group can also participate in the formation of heterocyclic rings. For example, in the synthesis of 4-cyano-5-nitro-1H-1,2,3-triazole, the cyano group remains intact during the nitration of the precursor. rsc.org

The table below outlines potential derivatization reactions at the ester and cyano positions.

Functional GroupReactionReagent/ConditionProduct Functional GroupReference
EsterTransesterificationAlcohol, Acid/Base CatalystNew Ester gcms.cz
EsterHydrolysisAcid or BaseCarboxylic Acid gcms.cz
CyanoHydrolysisAcid or BaseCarboxylic Acid or Amide
CyanoReductionReducing AgentAminomethyl

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy serves as a powerful tool for determining the precise arrangement of atoms within the methyl cyano(dinitro)acetate molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Patterns

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the chemical environments of the hydrogen and carbon atoms, respectively. uobasrah.edu.iqresearchgate.net In a typical ¹H NMR spectrum of a related compound, methyl cyanoacetate (B8463686), the methylene (B1212753) protons adjacent to the cyano and ester groups appear as a singlet, while the methyl protons of the ester group also produce a singlet at a different chemical shift. chemicalbook.com For this compound, the presence of two electron-withdrawing nitro groups on the alpha-carbon would significantly shift the resonance of the methine proton downfield. Similarly, in the ¹³C NMR spectrum, the carbons of the methyl group, the quaternary carbon bearing the nitro and cyano groups, the carbonyl carbon, and the cyano carbon would each exhibit distinct chemical shifts. researchgate.netdepaul.edu For instance, in related dinitro compounds, the carbon atoms attached to the nitro groups show characteristic chemical shifts. cas.czresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH(NO₂)₂ Downfield shift Significant downfield shift
-OCH₃ ~3.8 ~53
C=O - ~160-170
C≡N - ~115

| C (NO₂)₂ | - | Highly deshielded |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HMQC) for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), are employed to definitively correlate the proton and carbon signals, confirming the structural assignments made from 1D NMR. utoronto.camdpi.com An HMQC spectrum of this compound would show a correlation peak between the methoxy (B1213986) protons and the methoxy carbon, providing unambiguous evidence for their connectivity. utoronto.caresearchgate.net This technique is particularly useful in complex molecules where spectral overlap in 1D spectra can lead to ambiguity. utoronto.ca

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy provides a molecular fingerprint by identifying the characteristic vibrational frequencies of the functional groups present in this compound. tanta.edu.eg

Characteristic Vibrations of Nitro, Cyano, and Ester Functionalities

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the nitro, cyano, and ester groups. spectroscopyonline.comnih.gov The two nitro groups will give rise to strong asymmetric and symmetric stretching vibrations. orgchemboulder.com The cyano group will exhibit a sharp, medium-intensity absorption band. The ester functionality will be identifiable by a strong carbonyl (C=O) stretch and C-O stretching vibrations. libretexts.orgnepjol.info

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1550-1475
Nitro (NO₂) Symmetric Stretch 1360-1290
Cyano (C≡N) Stretch ~2250
Ester (C=O) Stretch 1750-1735

Source: orgchemboulder.comlibretexts.orgvscht.cz

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. miamioh.edulibretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the molecular formula of this compound by measuring its mass to several decimal places. nih.gov This high accuracy enables differentiation between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For nitroalkanes, common fragmentation pathways include the loss of a nitro group (NO₂) or nitrous acid (HNO₂). nih.govacs.orgnih.gov The presence of the ester and cyano groups will also lead to characteristic fragment ions. nih.gov

Table 3: Predicted Fragmentation Ions for this compound in Mass Spectrometry

Ion Description
[M - NO₂]⁺ Loss of a nitro group
[M - HNO₂]⁺ Loss of nitrous acid
[M - OCH₃]⁺ Loss of the methoxy radical

Note: The relative abundance of these fragments will depend on the ionization technique used.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light, provides insight into the electronic transitions within a molecule. For this compound, the chromophoric groups—the nitro (NO₂) groups, the cyano (C≡N) group, and the carbonyl (C=O) of the ester function—dominate its UV-Vis spectrum. The interaction of these groups dictates the energy and intensity of electronic transitions.

The absorption spectrum is characterized by transitions of electrons from lower energy molecular orbitals (bonding or non-bonding) to higher energy anti-bonding orbitals. The key transitions expected for this molecule are n→π* and π→π*.

n→π Transitions:* These "forbidden" transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the nitro and carbonyl groups, to an anti-bonding π* orbital. These transitions are typically of low intensity (molar absorptivity, ε < 100 L·mol⁻¹·cm⁻¹) and appear at longer wavelengths. rsc.org

π→π Transitions:* These "allowed" transitions occur when an electron from a bonding π orbital is excited to an anti-bonding π* orbital. These are associated with the C=O, C≡N, and especially the N=O bonds within the nitro groups. These transitions are much more intense (ε > 1000 L·mol⁻¹·cm⁻¹) and occur at shorter wavelengths compared to n→π* transitions. researchgate.net

The expected UV-Vis absorption data, based on analogous compounds, can be summarized as follows:

Functional GroupElectronic TransitionExpected Wavelength (λmax) RangeExpected Molar Absorptivity (ε)
Nitro (NO₂)n → π~270-350 nmLow (< 100 L·mol⁻¹·cm⁻¹)
Nitro (NO₂)π → π~200-250 nmHigh (> 1000 L·mol⁻¹·cm⁻¹)
Carbonyl (C=O)n → π~250-300 nmLow (< 100 L·mol⁻¹·cm⁻¹)
Cyano (C≡N)n → π~160 nmVery Low

This table is predictive, based on data for compounds containing similar functional groups.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. nih.gov While the specific crystal structure of this compound has not been reported in the searched literature, extensive crystallographic data exists for other energetic materials containing the gem-dinitromethyl group. nih.govnih.govrsc.org This allows for a detailed and accurate prediction of its solid-state structure.

The molecular structure of this compound would be confirmed by the connectivity of its atoms. The central carbon atom is bonded to two nitro groups, a cyano group, and a methoxycarbonyl group. The geometry around this central carbon is tetrahedral. The dinitromethyl group often exhibits specific conformations, with the two nitro groups twisted relative to each other. nih.govnih.gov

In the solid state, the crystal packing is dictated by a network of intermolecular interactions. For energetic compounds, dense crystal packing is a key factor influencing detonation performance. nih.govfrontiersin.org The packing in this compound would likely be stabilized by:

Hydrogen Bonds: Although the molecule itself lacks strong hydrogen bond donors, weak C-H···O interactions between the methyl group hydrogens and the oxygen atoms of the nitro or carbonyl groups of neighboring molecules are expected. nih.gov

Dipole-Dipole Interactions: The highly polar nitro, cyano, and carbonyl groups will lead to significant dipole-dipole forces.

O···O and O···N Contacts: Short intermolecular contacts between the oxygen atoms of nitro groups and other atoms are a common feature in the crystal structures of polynitro compounds and are crucial for stabilizing the crystal lattice. nih.gov

The table below presents crystallographic data for several compounds containing the gem-dinitromethyl moiety, illustrating the typical structural parameters determined by single-crystal X-ray diffraction.

CompoundCrystal SystemSpace GroupDensity (g·cm⁻³)Key InteractionsRef
Guanidinium salt of a fused triazolo-tetrazine with a gem-dinitromethyl groupMonoclinicCc1.629Intramolecular O···H hydrogen bonds nih.gov
TATOT salt of a fused triazolo-tetrazine with a gem-dinitromethyl groupMonoclinicP2₁/c1.760Twisted gem-dinitro group, hydrogen bonding nih.gov
Hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazoleTriclinicP11.874Extensive hydrogen bonding network nih.gov
Potassium salt of 4-nitro-5-dinitromethyl-1,2,3-triazoleMonoclinicC2/c2.05Ionic interactions, O···K contacts rsc.org

This table shows data for analogous compounds to illustrate typical crystallographic features.

Polymorphism is the ability of a compound to exist in two or more different crystal structures, known as polymorphs. idc-online.comunacademy.com These different forms, while chemically identical, can have distinct physical properties, including density, melting point, solubility, stability, and sensitivity to impact or friction. idc-online.commt.com For energetic materials like this compound, controlling polymorphism is critical, as different polymorphs can exhibit vastly different safety and performance characteristics. mt.com The formation of a particular polymorph can be influenced by crystallization conditions such as solvent, temperature, and cooling rate. rsc.orgidc-online.com For example, some energetic compounds based on bistetrazole can form different polymorphs (α- and β-types) simply by changing the temperature during crystallization. rsc.org

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.net In the context of energetic materials, crystal engineering aims to create compounds with high density and detonation performance while minimizing sensitivity. mdpi.commdpi.comresearchgate.net This is often achieved by:

Introducing Specific Functional Groups: Incorporating groups that can form strong and directional intermolecular interactions, such as hydrogen bonds, can lead to more stable and densely packed crystal structures. researchgate.netmdpi.com While the gem-dinitro group is a weak hydrogen bond acceptor, its combination with other functional groups in a molecule can be used to guide the crystal packing. researchgate.net

Co-crystallization: Forming a co-crystal with another, non-energetic molecule (a "co-former") can modify the crystal packing and properties of the energetic material. researchgate.netresearchgate.net This strategy can improve thermal stability and reduce sensitivity by creating new hydrogen bonding networks or other stabilizing interactions. researchgate.net

Controlling Molecular Conformation: The flexibility of the molecule can lead to different conformers being "frozen" in the crystal lattice, resulting in different polymorphs. Crystal engineering seeks to favor conformations that lead to efficient packing.

For this compound, the interplay between the bulky and highly polar dinitromethyl group and the cyano and ester functionalities would be a key consideration in its crystal engineering. The goal would be to direct the assembly of molecules into a densely packed, stable lattice, likely through the optimization of weak hydrogen bonds and dipole-dipole interactions, to balance energetic performance with acceptable levels of safety.

V. Theoretical and Computational Chemistry Studies of Methyl Cyano Dinitro Acetate

Quantum Chemical Calculation Methodologies (e.g., DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominent quantum chemical methodologies used to investigate the properties of molecules like methyl cyano(dinitro)acetate. qnl.qascience.govrsc.org DFT is a computational method that calculates the electronic structure of atoms and molecules, providing information about their geometry, energy, and other properties. rsc.org TD-DFT is used to study the excited states of molecules and can be employed to simulate absorption spectra. qnl.qascience.govrsc.org These methods have been successfully applied to a wide range of organic molecules, including those containing nitro and cyano groups, to understand their structure, reactivity, and spectral properties. qnl.qadoi.orgresearchgate.net

The choice of a specific functional, such as B3LYP or CAM-B3LYP, within the DFT framework is crucial as it can influence the accuracy of the results. diva-portal.org For instance, studies on other organic compounds have shown that different functionals can yield varying degrees of accuracy when predicting properties like excitation energies or reaction barriers. diva-portal.org Therefore, careful selection and benchmarking of the functional against experimental data, when available, is a critical step in computational studies.

The selection of a basis set is a fundamental aspect of quantum chemical calculations, directly impacting both the accuracy and the computational cost of the study. arxiv.orgrowansci.com Basis sets are sets of mathematical functions used to represent the electronic wavefunctions of the atoms in a molecule. arxiv.org They range in size and complexity, from minimal basis sets like STO-3G to more extensive ones such as the 6-31G* and correlation-consistent (cc-pVnZ) families. rowansci.com

For a molecule like this compound, a balanced basis set is required to accurately describe the electronic structure around the nitro, cyano, and ester functional groups. Pople-style basis sets, such as 6-31G(d) or 6-311+G(2d,p), are commonly used for such calculations. rowansci.com The inclusion of polarization functions (e.g., d-orbitals on heavy atoms and p-orbitals on hydrogens) and diffuse functions (indicated by a "+") is often necessary to describe the electron distribution in molecules with heteroatoms and potential for charge delocalization. aps.org

Computational efficiency is a significant consideration, especially for larger molecules or more complex calculations like reaction mechanism studies. Larger basis sets provide greater accuracy but also lead to a substantial increase in computational time. arxiv.orgaps.org Therefore, a trade-off between accuracy and efficiency is often necessary. Segmented basis sets are designed to be computationally efficient for DFT calculations. dpantazis.org For routine calculations, basis sets like pcseg-1 have been shown to offer a good balance of accuracy and efficiency, serving as a more accurate alternative to 6-31G(d). rowansci.com For more demanding applications, such as calculating core-dependent properties, specialized basis sets may be required to achieve high accuracy. arxiv.orgrsc.org

Electronic Structure Analysis

The electronic structure of this compound dictates its fundamental chemical and physical properties. Computational methods provide detailed insights into the arrangement of electrons within the molecule, which is key to understanding its reactivity and stability.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.commaterialsciencejournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

For molecules containing electron-withdrawing groups like nitro and cyano groups, the LUMO is expected to be at a low energy level, making the molecule a good electron acceptor or electrophile. In related compounds, the LUMO is often localized on the electron-deficient parts of the molecule. ucsb.edu Conversely, the HOMO is typically associated with regions of higher electron density. The HOMO-LUMO gap can be calculated using DFT methods and can provide insights into the electronic transitions and the wavelengths of light a molecule can absorb. schrodinger.com

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Dinitro Compound (Note: This table is based on data for a similar dinitro compound and serves as an example of the type of data generated in computational studies. The exact values for this compound would require specific calculations.)

Molecular OrbitalEnergy (eV)
HOMO-7.06
LUMO-2.54
HOMO-LUMO Gap 4.52

Data adapted from a study on a different nitro-containing organic compound. materialsciencejournal.org

The Electron Localization Function (ELF) is a powerful tool for visualizing and understanding chemical bonding in molecules. jussieu.fr It provides a measure of the probability of finding an electron in the vicinity of a reference electron. mdpi.com ELF analysis can distinguish between core electrons, lone pairs, and bonding electrons, offering a detailed picture of the electronic structure that complements traditional Lewis structures. mdpi.comresearchgate.net For molecules with complex bonding patterns, ELF can reveal features like bent bonds or the extent of electron delocalization. jussieu.fr

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net It represents the electrostatic potential experienced by a positive test charge at a particular point in space around the molecule. uni-muenchen.de The MEP is typically visualized by mapping its values onto the molecule's electron density surface, using a color-coded scheme. uni-muenchen.dediracprogram.orgscispace.com

Regions of negative electrostatic potential, often colored red or yellow, indicate areas of high electron density and are susceptible to electrophilic attack. researchgate.net These regions are typically associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen. Conversely, regions of positive electrostatic potential, usually colored blue, indicate areas of electron deficiency and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the nitro and ester groups, as well as the nitrogen of the cyano group, highlighting these as potential sites for interaction with electrophiles. researchgate.netmdpi.comresearchgate.net Positive potential would likely be found around the hydrogen atoms and the carbon atom attached to the electron-withdrawing groups.

Reaction Mechanism Elucidation through Computational Kinetics and Thermodynamics

Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions, including those involving complex organic molecules. rsc.orgmaxapress.com By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.

For a molecule like this compound, computational studies could be used to explore its reactivity in various transformations, such as cycloaddition reactions or nucleophilic substitutions. mdpi.com DFT calculations can provide the Gibbs free energies of activation and reaction, which are crucial for understanding the kinetics and thermodynamics of a process. researchgate.netarxiv.org For example, a computational study on the reaction of aryl alkynoates with acetonitrile (B52724) successfully elucidated the reaction mechanism, including the identification of key intermediates and transition states. rsc.org

Thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy can also be calculated for the molecule and its reaction products. researchgate.netnepjol.info These calculations provide valuable information about the stability of the compounds and the feasibility of a reaction under different conditions. nepjol.info By combining kinetic and thermodynamic data, a comprehensive understanding of the reaction mechanism can be achieved, guiding the design of new synthetic routes and the prediction of reaction outcomes.

Transition State Characterization and Reaction Pathways

Computational studies are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction pathways. For compounds related to this compound, these studies have revealed key mechanistic details.

For instance, in the context of nitration reactions, which are fundamental to the synthesis of such energetic materials, computational modeling helps in understanding the regioselectivity. The steric hindrance from existing functional groups, such as methyl groups, can direct incoming nitro groups to specific positions on an aromatic ring. Quantum chemical calculations can model the charge density distributions of the reactant molecules, predicting the most likely sites for electrophilic attack by the nitronium ion (NO₂⁺).

The exploration of reaction pathways is not limited to synthesis. Decomposition mechanisms are also a critical area of study for energetic materials. Computational methods can predict various reaction pathways, including bond dissociation and the formation of new molecules. nih.gov For example, studies on related nitroaromatic compounds have shown that under certain conditions, complex rearrangements can occur, leading to the formation of cyclic tetranitro ketones, a process that involves both oxidation and skeletal rearrangement.

Advanced computational techniques, such as those combining machine learning with quantum mechanics, are emerging as powerful tools for the automated discovery of reaction pathways. nih.govrsc.org These methods can explore vast chemical reaction networks to identify the most favorable routes, providing a comprehensive understanding of the chemistry involved. nih.govrsc.org

Activation Energies and Rate Constants

A crucial aspect of understanding chemical reactivity is the determination of activation energies (Ea) and reaction rate constants (k). These parameters quantify the energy barrier that must be overcome for a reaction to proceed and the speed at which it occurs.

Theoretical calculations, often employing transition state theory, are used to compute these kinetic parameters. For example, studies on the pyrolysis of related esters like methyl acetate (B1210297) have used density functional theory (DFT) to calculate the activation energies for various decomposition pathways. polyu.edu.hk These calculations can reveal how catalysts, such as zeolites, can lower the activation energy and provide more energetically favorable reaction routes. polyu.edu.hk

The Arrhenius equation, which relates the rate constant to the activation energy and temperature, is a cornerstone of these studies. longdom.orgscribd.com Experimental determination of rate constants at different temperatures allows for the calculation of the activation energy. scribd.com Computational models can complement these experiments by providing a theoretical basis for the observed kinetics.

For instance, in the hydrolysis of methyl acetate, the activation energy was experimentally determined to be 27.97 kJ/mol. scribd.com Computational studies can model the transition state of this reaction, providing insights into the structural and energetic factors that govern this value. The presence of substituents, such as the cyano and dinitro groups in this compound, is expected to significantly influence the activation energies of its reactions. The electron-withdrawing nature of these groups can affect the stability of transition states and intermediates. researchgate.net

Table 1: Activation Energies for Related Reactions

Reaction Compound Activation Energy (kJ/mol) Method
Hydrolysis Methyl Acetate 27.97 Experimental scribd.com
Pyrolysis (Isomerization) Methyl Acetate 28.5 (Catalytic) Theoretical polyu.edu.hk
Pyrolysis (C-O bond breaking) Methyl Acetate 77.4 (Catalytic) Theoretical polyu.edu.hk
Proton Transfer 10-hydroxybenzo[h]quinoline 28.6 Theoretical researchgate.net

This table presents activation energies for reactions of related compounds to provide context for the types of energetic barriers that might be relevant for this compound. Data for this compound itself is not available in the provided search results.

Conformational Analysis and Isomerism Studies

Molecules with rotatable bonds, like this compound, can exist in different spatial arrangements known as conformations or isomers. Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers for interconversion.

For the related molecule methyl cyanoacetate (B8463686) (MCA), extensive studies combining matrix-isolation infrared spectroscopy and theoretical calculations have been performed. researchgate.netresearchgate.netrsc.orguc.pt These studies have shown that MCA exists in at least two stable conformations: a syn conformer and a gauche conformer. researchgate.netrsc.org Theoretical calculations at the MP2 and DFT/B3LYP levels of theory have predicted that the syn conformer is the most stable, with the gauche conformer being only slightly higher in energy. researchgate.netrsc.org

The energy barrier for the interconversion between the syn and gauche conformers of MCA was calculated to be very low in the gas phase, around 3.65 kJ/mol. researchgate.netrsc.org This suggests that at room temperature, the molecule is highly flexible. However, in a low-temperature matrix environment, this barrier increases significantly. rsc.org

Ion mobility-mass spectrometry (IM-MS) is another powerful technique for studying the conformations and isomers of molecules. nih.gov It separates ions based on their size and shape, providing information about their three-dimensional structure. This technique is particularly useful for distinguishing between different isomers of drug-like molecules. nih.gov

Table 2: Conformational Energy Data for Methyl Cyanoacetate (MCA)

Parameter Value (kJ/mol) Method
Energy Difference (gauche → syn) 0.174 MP2/6-31G** researchgate.netrsc.org
Energy Barrier (syn → gauche) 3.65 MP2/6-31G** researchgate.netrsc.org
Energy Barrier (gauche → gauche) 0.196 (above gauche energy) MP2/6-31G** researchgate.netrsc.org

This data for methyl cyanoacetate illustrates the type of information obtained from conformational analysis. Similar studies on this compound would be necessary to determine its specific conformational preferences.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand electronic properties.

Theoretical methods like time-dependent density functional theory (TD-DFT) can predict electronic absorption spectra (UV-Vis). researchgate.net For example, studies on nitro-containing compounds have shown how the presence of nitro groups affects the absorption maxima. nih.gov The calculated spectra can be correlated with experimental measurements to validate the theoretical models. nih.gov

Vibrational spectroscopy (infrared and Raman) is another area where computational predictions are highly valuable. DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By comparing the calculated spectrum with the experimental one, researchers can assign the observed vibrational bands to specific molecular motions. nih.govorientjchem.org For instance, in studies of ethyl acetate, calculated frequencies were found to match experimental Raman values with a difference of less than 4%. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using computational methods. orientjchem.org These predictions can aid in the interpretation of complex NMR spectra and the assignment of signals to specific atoms within the molecule. orientjchem.org

Furthermore, computational studies can elucidate the relationship between molecular structure and spectroscopic properties. For example, in conjugated nitrodienes, the presence of electron-withdrawing nitro groups leads to a reduction in both the HOMO and LUMO energy levels, resulting in a smaller HOMO-LUMO energy gap. nih.gov This is reflected in the electronic absorption spectrum.

Intermolecular Interactions and Hydrogen Bonding Analysis

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, are crucial in determining the physical properties of a substance in the condensed phase, including its crystal structure and boiling point. Computational methods provide a powerful means to analyze these interactions in detail.

The Atoms in Molecules (AIM) theory is one such method that can be used to characterize the nature of chemical bonds and intermolecular interactions. nih.gov For example, in complexes of ethyl acetate with water and ethanol, AIM analysis has shown that the interactions are primarily electrostatic. nih.gov

Non-covalent interaction (NCI) analysis is another computational tool that helps to visualize and characterize weak interactions. mdpi.com It can distinguish between hydrogen bonds, van der Waals interactions, and steric repulsion. mdpi.com

In molecules containing cyano and nitro groups, hydrogen bonding can play a significant role. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor. frontiersin.org Similarly, the oxygen atoms of the nitro groups can participate in hydrogen bonding. Computational studies can quantify the strength of these hydrogen bonds and analyze their effect on the molecular structure and properties. researchgate.netsemanticscholar.org For instance, the formation of intermolecular hydrogen bonds can lead to the stabilization of certain crystal structures. semanticscholar.org The analysis of radial distribution functions (RDFs) from molecular dynamics simulations can provide insights into the local molecular arrangement and interactions in solution. acs.org

Vi. Derivatives and Analogues of Methyl Cyano Dinitro Acetate

Synthesis and Reactivity of Related Cyano(nitro)acetates

Cyano(nitro)acetates serve as significant analogues of methyl cyano(dinitro)acetate, offering a versatile platform for chemical synthesis. A key challenge in this area has been the handling of nitroacetonitrile (B168470) (NAN), a powerful cyano(nitro)methylation agent that is thermodynamically unstable and potentially explosive. kochi-tech.ac.jpacs.org To circumvent these issues, synthetic equivalents have been developed that are safer and easier to handle. acs.orgtcichemicals.com

One of the most effective modern precursors is the pyridinium (B92312) salt of 4-nitro-3-isoxazolin-5-one. tcichemicals.com This salt undergoes a quantitative ring-opening reaction under mild conditions when treated with an organic base, such as pyrrolidine (B122466), to form a dianionic cyano-aci-nitroacetate. kochi-tech.ac.jp This dianion is thermally stable, soluble in common organic solvents, and functions as a safe, manageable synthetic equivalent of anionic nitroacetonitrile. kochi-tech.ac.jpacs.orgresearchgate.net The reaction proceeds via decarboxylation, making the dianion an effective cyano(nitro)methylating agent. acs.org

The reactivity of this cyano-aci-nitroacetate intermediate is exemplified by its participation in Michael addition reactions with various functionalized alkenes. kochi-tech.ac.jp The reaction can be controlled to produce either single or double Michael adducts, which are polyfunctionalized α-nitronitriles. kochi-tech.ac.jp For instance, the reaction with 3-buten-2-one can yield both a single adduct (5-cyano-5-nitro-hexan-2-one) and a double adduct (5-cyano-5-nitro-nonane-2,8-dione), depending on the reaction conditions. kochi-tech.ac.jp These adducts, possessing multiple reactive sites, are valuable precursors for constructing more complex molecular frameworks. kochi-tech.ac.jptcichemicals.com

Methyl Cyanoacetate (B8463686) Derivatives with Modified Ester or Cyano Groups

Methyl cyanoacetate is a fundamental building block in organic synthesis, and its derivatives with modified ester or cyano groups are intermediates in the preparation of numerous compounds, including dyes, pharmaceuticals, and other biologically active molecules. chemicalbook.comactylis.comnih.gov The ester group can be easily varied (e.g., ethyl, propyl) through standard transesterification methods or by starting with the corresponding alcohol during the initial synthesis of the cyanoacetate.

The reactivity of methyl cyanoacetate is centered around its active methylene (B1212753) group, which is flanked by both the ester and the cyano functionalities. This allows it to act as a potent nucleophile in a variety of chemical transformations. chemicalbook.com For example, it is a key reagent in the Knoevenagel condensation with aldehydes and ketones to produce α,β-unsaturated systems. chemicalbook.com It is also used in the synthesis of α-cyanoacrylates, malononitrile, and various heterocyclic compounds. chemicalbook.comnih.gov Modifications to the ester group can influence the steric and electronic properties of the molecule, thereby modulating its reactivity and the properties of the final products.

Dinitro-Substituted Alkyl Acetates and Their Chemical Behavior

Dinitro-substituted alkyl acetates are a class of highly energetic and reactive compounds. Their chemical behavior is dominated by the strong electron-withdrawing nature of the two nitro groups attached to the same carbon atom. This structural feature renders the α-proton highly acidic and makes the molecule susceptible to nucleophilic attack.

The synthesis of related dinitro-substituted compounds often involves multi-step processes starting from a suitable precursor. For example, the synthesis of 3,5-dinitro-4-methylnitramino-1-methylpyrazole, a melt-castable explosive, begins with 4-chloro-3,5-dinitropyrazole. nih.gov This intermediate undergoes a substitution reaction, followed by nitration to introduce an additional nitro group. nih.gov The chemical behavior of dinitro compounds is also evident in nucleophilic aromatic substitution reactions. In 2,4-dinitrophenyl acetate (B1210297), for instance, hydrazinolysis proceeds through acyl-oxygen scission because the 2,4-dinitrophenoxide is an excellent leaving group. researchgate.net This high reactivity is attributed to the stabilization of the negative charge by the two nitro groups on the aromatic ring. researchgate.net

Heterocyclic Compounds Derived from this compound Precursors

Precursors such as dianionic cyano-aci-nitroacetate are exceptionally useful building blocks for the synthesis of a wide array of polyfunctionalized heterocyclic compounds. acs.orgtcichemicals.com The combination of cyano and nitro functionalities within a single reagent allows for tandem reactions and ring transformations to construct complex cyclic systems that would be difficult to access through other methods. acs.org

The Michael adducts derived from cyano-aci-nitroacetate are ideal substrates for synthesizing substituted pyridines. For example, the single Michael adduct formed from the reaction with a vinyl ketone can undergo a pseudo-intramolecular process. kochi-tech.ac.jp When this keto nitrile adduct is heated with an amine, such as benzylamine, it undergoes a tandem cyclization, dehydration, and air oxidation to furnish a 2-amino-3-nitropyridine derivative in good yield. kochi-tech.ac.jp

The synthesis of 3-cyano-2-pyridone derivatives often employs related starting materials like cyanoacetamide, which can be condensed with β-dicarbonyl compounds such as acetylacetone. mdpi.comresearchgate.netsciforum.net This reaction typically proceeds in the presence of a base like potassium hydroxide or an organic base like piperidine. mdpi.comekb.eg

Quinoline synthesis can be achieved through various methods, including the Combes, Friedländer, and Doebner-von Miller reactions, which often involve the condensation of anilines with β-dicarbonyl compounds or α,β-unsaturated carbonyls. jptcp.comnih.gov While direct synthesis from this compound is less common, the functional groups present in its adducts are suitable for constructing the quinoline framework through multi-step sequences.

The polyfunctional nature of cyano-aci-nitroacetate enables the one-pot synthesis of isoxazolines and isoxazoles. tcichemicals.com The 1,3-dipolar cycloaddition of nitrile oxides, generated in situ, with alkenes is a general and widely used method for preparing isoxazolines. researchgate.netmdpi.comnih.gov

Pyrazoline derivatives are typically synthesized via the cyclization of chalcones (α,β-unsaturated ketones) with hydrazine (B178648) hydrate or its derivatives. researchgate.netnih.govresearchgate.net This reaction proceeds through the addition of the hydrazine to the carbon-carbon double bond of the chalcone, followed by intramolecular cyclization and dehydration.

Thiopyrimidine derivatives can be readily synthesized through the reaction of a precursor containing a cyanide moiety, such as malononitrile or ethyl cyanoacetate, with thiourea in the presence of a base. jetir.orgnih.gov This multicomponent reaction involves the condensation of an aldehyde with the active methylene compound, followed by cyclization with thiourea to form the 6-amino-5-cyano-2-thiopyrimidine core structure. nih.gov

The double Michael adducts of cyano-aci-nitroacetate serve as elegant precursors for the synthesis of naphthyridine frameworks. kochi-tech.ac.jp Specifically, the adduct 5-cyano-5-nitro-nonane-2,8-dione can be converted into 2,7-dimethyl- kochi-tech.ac.jpresearchgate.net-naphthyridine. kochi-tech.ac.jp This transformation is achieved by heating the adduct with ammonium (B1175870) acetate. A plausible mechanism involves the initial reaction of the two ketone carbonyl groups with ammonia (B1221849) (from ammonium acetate) to form an intermediate enamine. kochi-tech.ac.jp This is followed by a tandem intramolecular cyclization and subsequent aromatization to yield the final kochi-tech.ac.jpresearchgate.net-naphthyridine product. kochi-tech.ac.jp This method provides a concise route to the naphthyridine core from acyclic precursors. kochi-tech.ac.jp

Interactive Data Table: Synthesis of Heterocyclic Compounds from Cyano-aci-nitroacetate Michael Adducts

PrecursorReagentProductHeterocycle FormedYield (%)
Single Michael Adduct (5-cyano-5-nitro-hexan-2-one)Benzylamine2-Amino-5-acetyl-4-methyl-3-nitropyridinePyridine (B92270)63%
Double Michael Adduct (5-cyano-5-nitro-nonane-2,8-dione)Ammonium Acetate2,7-Dimethyl- kochi-tech.ac.jpresearchgate.net-naphthyridineNaphthyridine61%

Branched-Chain Aminoethyl Glycosides and Dinitrophenyl Derivatives

The synthesis and study of derivatives of this compound have been a subject of scientific inquiry, leading to the development of novel compounds with unique chemical properties. Among these are branched-chain aminoethyl glycosides and dinitrophenyl derivatives, which have been investigated for their potential applications in various fields of chemical and biological research. The introduction of glycosidic and dinitrophenyl moieties to the core structure of this compound analogues can significantly alter their reactivity, solubility, and biological activity.

Research in this area has focused on the chemical strategies required to synthesize these complex molecules and to characterize their structures and properties. The derivatization of amino acids with dinitrophenyl groups, for instance, is a well-established method in protein chemistry for the identification of N-terminal amino acids. nih.govacs.org This methodology involves the reaction of the free amino group of an amino acid or peptide with 1-fluoro-2,4-dinitrobenzene (FDNB). acs.orgechemi.com The resulting dinitrophenyl (DNP) derivatives are stable compounds that can be isolated and identified. nih.gov This technique has been applied to a variety of amino acids, including those with branched chains such as valine, leucine, and isoleucine. acs.org

In a parallel area of research, aminoethyl glycosides are recognized as important intermediates for the synthesis of glycoconjugates. nih.gov The synthesis of these compounds often involves the glycosylation of an aminoethanol derivative with an activated carbohydrate, followed by transformations to yield the final aminoethyl glycoside. nih.gov These glycosides can then be conjugated to other molecules, including proteins and surfaces, to study carbohydrate-mediated interactions.

While the direct synthesis of branched-chain aminoethyl glycosides and dinitrophenyl derivatives from this compound is not extensively documented in publicly available literature, the principles of dinitrophenylation of amino acids and the synthesis of aminoethyl glycosides provide a foundational understanding of the chemical transformations that would be involved. The combination of these chemical moieties onto a single molecular scaffold originating from a this compound analogue represents a specialized area of synthetic chemistry.

The table below summarizes key characteristics of representative branched-chain amino acids and the general properties of their dinitrophenyl derivatives.

Amino Acid (Branched-Chain)Molecular FormulaMolecular Weight ( g/mol )General Properties of DNP-Derivative
L-ValineC5H11NO2117.15Crystalline solid, distinct melting point acs.org
L-LeucineC6H13NO2131.17Crystalline solid, used in peptide sequencing acs.orgnih.gov
L-IsoleucineC6H13NO2131.17Crystalline solid, separable by chromatography acs.orgnih.gov

The following table outlines the general structure of aminoethyl glycosides and the functional groups involved in their synthesis and further conjugation.

ComponentGeneral Structure/FormulaKey Functional GroupsRole in Synthesis/Conjugation
GlycosideMonosaccharide or OligosaccharideAnomeric carbon, Hydroxyl groupsCore carbohydrate unit
Aminoethyl Linker-O-CH2-CH2-NH2Ether linkage, Primary amineSpacer and point of attachment

Further research is required to fully elucidate the specific synthetic pathways and detailed research findings for branched-chain aminoethyl glycosides and dinitrophenyl derivatives that are directly synthesized from a this compound precursor.

Viii. Future Research Directions

Exploration of Novel Synthetic Pathways and Catalytic Methods

The development of new and efficient methods for the synthesis of methyl cyano(dinitro)acetate and related compounds is a primary area of future research. While classical methods exist, the focus is shifting towards more sophisticated and sustainable approaches.

Future investigations will likely concentrate on:

Catalytic Systems: Exploring a wider range of catalysts to improve yield, selectivity, and reaction conditions. This includes the investigation of organocatalysts, metal-organic frameworks (MOFs), and nanoparticle-based catalysts. For instance, the use of catalysts like cryptomelane-type microporous manganese oxide (K-OMS-2) has shown promise in related hydrogenation reactions and could be adapted. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and product consistency. google.com

Electrochemical Synthesis: Investigating electrochemical methods for the nitration of precursor molecules could provide a greener alternative to traditional nitrating agents.

In-depth Mechanistic Studies of Complex Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research in this area will likely involve a combination of experimental and computational techniques.

Key areas for mechanistic investigation include:

Cycloaddition Reactions: Elucidating the mechanistic pathways of cycloaddition reactions involving this compound as a dienophile or dipolarophile. mdpi.com This includes studying the transition states and intermediates to understand the factors controlling regioselectivity and stereoselectivity.

Nucleophilic Substitution Reactions: Investigating the kinetics and thermodynamics of nucleophilic substitution reactions at the carbon atom bearing the nitro and cyano groups. cdnsciencepub.com

Rearrangement Reactions: Exploring the potential for novel rearrangement reactions initiated by the unique electronic properties of the molecule.

Advanced Computational Modeling for Reactivity and Molecular Design

Computational chemistry offers powerful tools to predict the reactivity of this compound and to design new derivatives with desired properties. Future research will leverage advancements in computational methods to accelerate the discovery process.

Specific areas of focus will include:

Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure, reactivity indices (such as HOMO-LUMO gaps and electrophilicity), and reaction pathways of this compound and its derivatives. mdpi.commdpi.comacs.org This can help in predicting the most likely sites for electrophilic or nucleophilic attack.

Molecular Dynamics (MD) Simulations: Employing MD simulations to study the conformational dynamics of the molecule and its interactions with solvents and other reactants. acs.org This can provide insights into the role of the reaction medium on reactivity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of this compound derivatives with their chemical reactivity or potential biological activity.

Development of Green Chemistry Approaches for Synthesis

In line with the growing emphasis on sustainable chemistry, future research will aim to develop more environmentally friendly methods for the synthesis of this compound. imist.maresearchgate.net

This will involve:

Solvent-Free Reactions: Exploring solid-state reactions or reactions under solvent-free conditions to minimize the use of hazardous organic solvents. imist.ma

Use of Renewable Resources: Investigating the use of renewable starting materials for the synthesis of the carbon skeleton of the molecule. imist.ma

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste. imist.ma

Recyclable Reagents: Developing and utilizing recyclable coupling reagents to reduce chemical waste and improve cost-effectiveness. researchgate.net

Investigation of Unexplored Derivatization Possibilities

The unique combination of functional groups in this compound makes it a versatile platform for the synthesis of a wide range of derivatives. Future research will focus on exploring currently untapped derivatization possibilities.

Potential areas for exploration include:

Reactions of the Cyano Group: Investigating the transformation of the cyano group into other functional groups such as amides, carboxylic acids, or tetrazoles, opening up new avenues for molecular diversity. acs.orgscribd.comresearchgate.netgov.bc.caclockss.orggoogle.com

Reactions of the Nitro Groups: Exploring the reduction of the nitro groups to amino groups, which can then be further functionalized. mdpi.com

Multicomponent Reactions: Utilizing this compound as a key component in multicomponent reactions to construct complex molecular architectures in a single step. ekb.eg

Potential Integration into Supramolecular Chemistry and Advanced Materials Science

The electronic and structural properties of this compound suggest its potential for use in the development of advanced materials and supramolecular assemblies.

Future research in this domain could explore:

Supramolecular Assemblies: Investigating the ability of this compound and its derivatives to form ordered supramolecular structures through non-covalent interactions such as hydrogen bonding and π-π stacking. acs.org These assemblies could exhibit interesting photophysical or electronic properties.

Energetic Materials: The high nitrogen and oxygen content of this compound suggests its potential as a component in the formulation of energetic materials. mdpi.comacs.org Future research could focus on the synthesis and characterization of new energetic compounds derived from this scaffold.

Functional Polymers: Incorporating the this compound moiety into polymer backbones to create functional materials with tailored optical, electronic, or thermal properties.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing methyl cyano(dinitro)acetate with high yield?

  • Methodological Answer : Synthesis optimization requires systematic variation of parameters such as reaction temperature (e.g., 0–25°C), solvent polarity (e.g., acetonitrile vs. DMF), and catalyst choice (e.g., phase-transfer catalysts). For example, highlights nitro-group stabilization in polar aprotic solvents, which can enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of 1H^{1}\text{H} and 13C^{13}\text{C} NMR (in CDCl3_3 or DMSO-d6_6) can resolve signals for the cyano, nitro, and ester functional groups. IR spectroscopy (1700–1750 cm1^{-1} for ester C=O; 2200–2250 cm1^{-1} for nitrile) and high-resolution mass spectrometry (HRMS) validate molecular weight and fragmentation patterns. Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability . X-ray crystallography may resolve ambiguities in stereoelectronic effects .

Q. How does the reactivity of this compound vary under acidic vs. basic conditions?

  • Methodological Answer : Under acidic conditions (e.g., HCl in THF), the ester group may hydrolyze to carboxylic acid, while the nitro groups remain stable. In basic conditions (e.g., NaOH in methanol), nucleophilic attack on the cyano group can occur, forming amide derivatives. Kinetic studies (monitored via 1H^{1}\text{H} NMR or HPLC) and pH-dependent stability assays are recommended to map reaction pathways .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict charge distribution, frontier molecular orbitals, and transition states. Software like Gaussian or ORCA, combined with visualization tools (VMD, PyMOL), enables analysis of nitro-group electron-withdrawing effects on reaction kinetics. Validation against experimental spectroscopic data (e.g., IR, NMR) is essential .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. Implement multi-technique validation:

  • Compare NMR data across solvents (CDCl3_3 vs. DMSO-d6_6) to assess hydrogen bonding.
  • Use 2D NMR (COSY, HSQC) to confirm connectivity.
  • Cross-check with computational predictions (DFT chemical shifts) and authoritative databases like NIST .

Q. What strategies ensure reproducibility in studies involving this compound?

  • Methodological Answer : Document metadata rigorously, including:

  • Synthetic protocols (catalyst loading, reaction time).
  • Instrument calibration details (NMR lock frequencies, HRMS resolution).
  • Raw data deposition in repositories like Dryad or Dataverse .
    • Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using FORCE11 guidelines .

Q. How can this compound be leveraged in designing energetic materials or bioactive compounds?

  • Methodological Answer : The nitro groups confer high energy density, making the compound a candidate for explosive precursors. Computational modeling (e.g., detonation velocity calculations via Cheetah software) and thermal stability assays (DSC/TGA) are critical. For bioactive applications, nitro-reductase activity assays and cytotoxicity screening (e.g., MTT assays on cell lines) can evaluate therapeutic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.